molecular formula C11H14N6O4 B1201774 5'-N-methylcarboxamidoadenosine CAS No. 35788-27-3

5'-N-methylcarboxamidoadenosine

Cat. No.: B1201774
CAS No.: 35788-27-3
M. Wt: 294.27 g/mol
InChI Key: PLYRYAHDNXANEG-UHFFFAOYSA-N
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Description

5’-N-methylcarboxamidoadenosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine nucleosides. It is characterized by the presence of a purine base attached to a ribosyl moiety. This compound is known for its role as an agonist of adenosine receptors, particularly the A2 adenosine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-N-methylcarboxamidoadenosine can be achieved through several synthetic routes. One common method involves the reaction of (3aR,4S,6aS)-6-(6-amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide with trifluoroacetic acid at ambient temperature for 0.5 hours . This reaction yields 5’-N-methylcarboxamidoadenosine with a yield of approximately 43% .

Industrial Production Methods

Industrial production methods for 5’-N-methylcarboxamidoadenosine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5’-N-methylcarboxamidoadenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert 5’-N-methylcarboxamidoadenosine into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced nucleoside analogs.

Scientific Research Applications

5’-N-methylcarboxamidoadenosine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.

    Biology: This compound serves as a tool for investigating the role of adenosine receptors in various biological processes.

    Medicine: 5’-N-methylcarboxamidoadenosine is studied for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.

    Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

5’-N-methylcarboxamidoadenosine can be compared with other similar compounds, such as:

The uniqueness of 5’-N-methylcarboxamidoadenosine lies in its specific structure and its ability to selectively activate adenosine receptors, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

35788-27-3

Molecular Formula

C11H14N6O4

Molecular Weight

294.27 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide

InChI

InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15)

InChI Key

PLYRYAHDNXANEG-UHFFFAOYSA-N

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

5'-N-methylcarboxamideadenosine
MECA

Origin of Product

United States

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